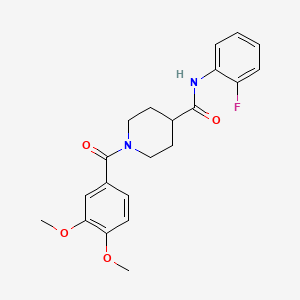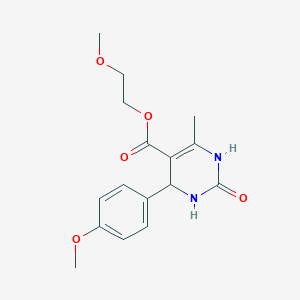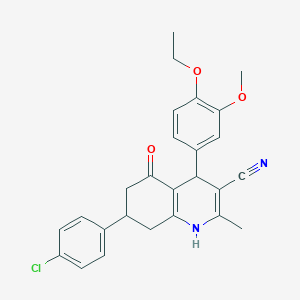![molecular formula C22H21ClN2O2S B11598863 6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11598863.png)
6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a phenyl group, a chlorine atom, and a piperidin-1-ylethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidin-1-ylethylthio Group: This step involves the nucleophilic substitution of the chlorine atom with the piperidin-1-ylethylthio group, which can be synthesized separately and then coupled to the quinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperidin-1-ylethylthio group, resulting in different chemical properties and biological activities.
3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one:
Uniqueness
6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the piperidin-1-ylethylthio group, which impart specific chemical properties and potential applications. The combination of these functional groups enhances its reactivity and allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H21ClN2O2S |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
6-chloro-3-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21ClN2O2S/c23-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)21(22(27)24-18)28-14-19(26)25-11-5-2-6-12-25/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,24,27) |
InChI Key |
PKVPUPIBFOPBQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-(4-iodobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598784.png)
![isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598785.png)
![propyl 4-[(4Z)-4-(3,4-diethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11598792.png)
![N-(4-methoxyphenyl)-2,6-dioxo-1-phenyl-3-[(pyridin-4-ylcarbonyl)amino]hexahydropyrimidine-4-carboxamide](/img/structure/B11598795.png)
![8-(furan-2-yl)-13-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11598796.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598798.png)


![(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11598848.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
![methyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598873.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)
